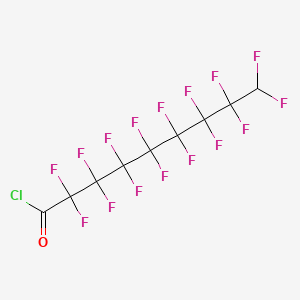

9H-Hexadecafluorononanoyl chloride

Description

The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HClF16O/c10-1(27)3(13,14)5(17,18)7(21,22)9(25,26)8(23,24)6(19,20)4(15,16)2(11)12/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYUFWDUKZUCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9HClF16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195124 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-95-0 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 9H-Hexadecafluorononanoyl Chloride for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 9H-Hexadecafluorononanoyl Chloride, a highly reactive perfluorinated acyl chloride. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this compound in their work. This document delves into its chemical and physical characteristics, reactivity, handling protocols, and potential applications, with a focus on providing practical insights and methodologies.

Core Chemical and Physical Properties

This compound, with the CAS Number 423-95-0, is a specialized chemical reagent notable for its highly fluorinated carbon chain.[1] This high degree of fluorination imparts significant and unique chemical properties to the molecule. An overview of its fundamental properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 423-95-0 | [1] |

| Molecular Formula | C₉HClF₁₆O | [2] |

| Molecular Weight | 464.53 g/mol | [2] |

| Boiling Point | 166 °C | [2] |

| Density | 1.803 g/cm³ | [2] |

| Flash Point | 58.8 °C | [2] |

| Refractive Index | 1.322 | [2] |

| Vapor Pressure | 1.26 mmHg at 25°C | [2] |

The structure of this compound is characterized by a C8 perfluorinated chain with a terminal hydrogen and an acyl chloride functional group. This structure is the source of its high reactivity and utility as a chemical building block.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is highly susceptible to nucleophilic attack, leading to a nucleophilic addition-elimination reaction. The general mechanism is depicted below.

Caption: Generalized nucleophilic addition-elimination mechanism for acyl chlorides.

Hydrolysis

In the presence of water, this compound readily hydrolyzes to form the corresponding carboxylic acid, 9H-Hexadecafluorononanoic acid, and hydrochloric acid. This reaction is typically vigorous and exothermic. Due to this moisture sensitivity, the compound must be handled under anhydrous conditions.

Reaction with Alcohols

With alcohols, this compound undergoes esterification to yield the corresponding perfluorinated ester.[3][4][5] This reaction is generally rapid and proceeds via the nucleophilic addition-elimination mechanism, where the alcohol acts as the nucleophile.[3][6] The reaction is an effective method for introducing the perfluorononanyl moiety into molecules.

Reaction with Amines

Amines react rapidly with this compound to form N-substituted amides.[7] The reaction is highly favorable due to the high nucleophilicity of amines.[7] This reaction is a cornerstone for the synthesis of a variety of specialty chemicals and pharmaceutical precursors.[2]

Synthesis and Handling

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 9H-Hexadecafluorononanoic acid. A common laboratory-scale method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis from 9H-Hexadecafluorononanoic Acid

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases, add 9H-Hexadecafluorononanoic acid.

-

Addition of Chlorinating Agent: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 80°C for thionyl chloride) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material using IR spectroscopy (loss of the broad O-H stretch).

-

Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can be further purified by fractional distillation under vacuum.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work in a well-ventilated fume hood is mandatory.[8]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.[8]

-

Spill Management: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills, as this will lead to a violent reaction and the release of corrosive hydrochloric acid gas.

Applications in Research and Development

The unique properties of this compound make it a valuable reagent in several areas of research and development.

Synthesis of Specialty Polymers and Surfactants

The incorporation of the perfluorinated chain can impart desirable properties such as thermal stability, chemical resistance, and low surface energy to polymers.[2] It is also a key precursor in the synthesis of fluorosurfactants, which are used in a variety of industrial applications.[2]

Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical and agrochemical sectors, the introduction of fluorine atoms into a molecule can significantly alter its biological activity, metabolic stability, and lipophilicity. This compound serves as a building block for creating novel fluorinated compounds with potential therapeutic or pesticidal properties.[2]

Experimental Protocol: General Procedure for Acylation of a Primary Amine

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

-

Cooling: Cool the solution to 0°C in an ice bath with stirring.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with the addition of water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

This compound is a highly versatile and reactive reagent with significant potential in materials science, specialty chemicals, and the life sciences. Its utility stems from the unique properties conferred by its perfluorinated structure. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in research and development. This guide provides a foundational understanding to enable scientists and researchers to explore the full potential of this valuable chemical building block.

References

-

This compound | CAS#: 423-95-0 | LookChem.

-

This compound | CAS#: 423-95-0 | Echemi.

-

This compound | CAS#: 423-95-0 | Chemsrc.

-

Explaining the reaction between acyl chlorides and amines - addition / elimination | Chemguide.

-

Explaining the reaction between acyl chlorides and alcohols - addition / elimination | Chemguide.

-

reaction between acyl chlorides and alcohols - addition / elimination | Chemguide.

-

Making It Easy: mechanism for Acyl chloride and alcohol reaction | YouTube.

-

Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with alcohol) | StudyMind.

-

reaction between acyl chlorides and amines - addition / elimination | Chemguide.

Sources

synthesis pathways for 9H-Hexadecafluorononanoyl chloride

An In-Depth Technical Guide to the Synthesis of 9H-Hexadecafluorononanoyl Chloride

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 423-95-0) is a pivotal fluorinated organic compound characterized by a C8 perfluorinated carbon chain, a terminal hydrogen atom, and a reactive acyl chloride functional group.[1][2] Its unique molecular structure, combining a hydrophobic and lipophobic fluorous tail with a highly reactive chemical handle, makes it an indispensable building block in advanced materials science, specialty polymer production, and pharmaceutical development.[3] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the conversion of its carboxylic acid precursor, 9H-Hexadecafluorononanoic acid. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the practical considerations for successful synthesis.

Retrosynthetic Analysis

The synthesis of this compound is conceptually straightforward, relying on the functional group conversion of a carboxylic acid to an acyl chloride. The primary disconnection breaks the carbon-chlorine bond, identifying 9H-Hexadecafluorononanoic acid as the immediate and critical precursor. The synthesis of this precursor is a more involved process, typically achieved through multi-step industrial processes such as the telomerization of tetrafluoroethylene.

Caption: Retrosynthetic approach for this compound.

Precursor Synthesis: 9H-Hexadecafluorononanoic Acid

The direct precursor, 9H-Hexadecafluorononanoic acid (CAS No. 76-21-1), is a specialty chemical whose synthesis is a field unto itself.[4][5] Industrial routes often involve the radical-initiated telomerization of tetrafluoroethylene (TFE) with a hydrogen-containing chain transfer agent, followed by oxidation of the resulting telomer. For instance, the oxidation of 1H,1H,2H,2H-perfluoroalkan-1-ols is a known method to produce 2H,2H-perfluoroalkanoic acids.[6] Due to the complexity of this process and the commercial availability of the acid, this guide will focus on the final, crucial conversion step.

Chlorination of 9H-Hexadecafluorononanoic Acid: Core Synthesis Pathways

The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. The key is to replace the hydroxyl (-OH) group, a poor leaving group, with a chlorine atom. This is achieved by first converting the -OH into a highly reactive intermediate that can be easily displaced by a chloride nucleophile.[7][8] Two reagents are predominantly used for this purpose: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[9]

Pathway A: Synthesis via Thionyl Chloride (SOCl₂)

Thionyl chloride is a cost-effective and highly efficient reagent for preparing acyl chlorides from carboxylic acids.[10] A significant advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[11] This feature allows them to be easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.[11][12]

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

Following a rearrangement and loss of a chloride ion, a protonated chlorosulfite intermediate is formed.

-

Deprotonation by the released chloride ion yields a key acyl chlorosulfite intermediate. This step effectively transforms the hydroxyl into an excellent leaving group.

-

The chloride ion then attacks the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the leaving group, which fragments into gaseous SO₂ and another chloride ion, yielding the final acyl chloride product.[7][11]

Caption: Simplified workflow for the thionyl chloride pathway.

Experimental Protocol

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize the evolving HCl and SO₂ gases.

-

Charging: Charge the flask with 9H-Hexadecafluorononanoic acid (1.0 eq).

-

Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂, typically 2-3 eq), either neat or in a high-boiling inert solvent like toluene.[9]

-

Reaction: Heat the mixture to reflux (approximately 80°C for neat SOCl₂) and maintain for 2-4 hours, or until gas evolution ceases.

-

Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent (if used) by distillation, followed by vacuum distillation to purify the this compound product.

Pathway B: Synthesis via Oxalyl Chloride ((COCl)₂)

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), provides a milder and often faster alternative to thionyl chloride.[9] The reaction typically proceeds at room temperature and, like thionyl chloride, produces only gaseous byproducts (CO, CO₂, HCl), simplifying product isolation.[13][14]

Mechanism of Action

The role of catalytic DMF is crucial. It first reacts with oxalyl chloride to form a Vilsmeier reagent, an electrophilic chloroiminium salt.

-

The carboxylic acid adds to the Vilsmeier reagent, forming a new, highly activated intermediate.

-

This intermediate readily eliminates CO₂, CO, and a chloride ion, generating the desired acyl chloride and regenerating the DMF catalyst.

-

This catalytic cycle allows the reaction to proceed under much milder conditions than those required for thionyl chloride.

Caption: Catalytic cycle for the oxalyl chloride/DMF pathway.

Experimental Protocol

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a basic scrubber.

-

Charging: Dissolve 9H-Hexadecafluorononanoic acid (1.0 eq) in an inert anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops per mole of acid).

-

Reagent Addition: Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution at 0°C or room temperature. Vigorous gas evolution will be observed.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring for the cessation of gas evolution.

-

Workup: Carefully remove the solvent and any remaining volatiles under reduced pressure. The resulting crude this compound is often of high purity and can be used directly or further purified by vacuum distillation.

Data Summary and Pathway Comparison

| Parameter | Pathway A: Thionyl Chloride | Pathway B: Oxalyl Chloride |

| Primary Reagent | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |

| Catalyst | None (or sometimes catalytic DMF) | N,N-Dimethylformamide (DMF) |

| Typical Conditions | Reflux (80-110°C), 2-4 hours[9] | 0°C to Room Temperature, 1-3 hours[9] |

| Byproducts | SO₂(g), HCl(g)[11] | CO(g), CO₂(g), HCl(g)[14] |

| Advantages | Lower cost of reagent. | Milder conditions, faster reaction times, high purity of crude product.[13] |

| Disadvantages | Harsher conditions (high temp), potential for side reactions with sensitive substrates. | Higher cost of reagent, toxicity of byproducts (CO). |

| Typical Yields | Generally >90% | Generally >95% |

Safety and Handling Precautions

The synthesis of this compound requires strict adherence to safety protocols due to the hazardous nature of the chemicals involved.

-

Corrosivity and Reactivity: Both thionyl chloride and oxalyl chloride are highly corrosive and react violently with water to release toxic gases.[11][14] The product, this compound, is also corrosive and moisture-sensitive.[3] All operations must be conducted in a well-ventilated fume hood using anhydrous solvents and glassware.

-

Toxicity: Thionyl chloride vapors are irritating to the eyes, skin, and respiratory system.[15] Oxalyl chloride and its byproduct, carbon monoxide, are toxic.[14]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.

References

- Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol. (n.d.). National Institutes of Health.

- Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. (2025).

- PERFLUORONONANOYL CHLORIDE (CAS 52447-23-1). (n.d.). LookChem.

- This compound (CAS 423-95-0). (n.d.). LookChem.

- A general method for the preparation of perfluoroalkanesulfonyl chlorides. (2005). ResearchGate.

- Protonated oxalyl chloride and the ClCO+ cation. (n.d.). National Institutes of Health.

- Preparation and Reactions of Perfluoroalkanesulfenyl Chlorides. (2007). ResearchGate.

- Synthesis of carbon-labeled perfluoroalkyl compounds. (2005). Google Patents.

- PERFLUORONONANOYL CHLORIDE (CAS 52447-23-1). (n.d.). ECHEMI.

- This compound. (n.d.). Oakwood Chemical.

- This compound (CAS 423-95-0). (n.d.). LookChem.

- Perfluorooctanoyl Chloride Applications: Synthesis and Chemical Solutions. (2025).

- 9H-HEXADECAFLUORONONANOIC ACID (CAS 76-21-1). (n.d.). ChemicalBook.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.

- Electrophilic fluorinating reagent mediated synthesis of fluorinated alpha-keto Ethers, benzil, and 6,6'-dialkoxy-2,2'-bipyridines. (n.d.). PubMed.

- The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups. (n.d.). Beilstein Journals.

- SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps.

- Reactions and Applications of Oxalyl Chloride. (2024). ChemicalBook.

- Oxalyl chloride. (n.d.). Wikipedia.

- Reaction of Carboxylic Acids with Thionyl Chloride. (2013). YouTube.

- Oxalyl Chloride: A Versatile Reagent in Organic Transformations. (2019). ResearchGate.

- 9H-HEXADECAFLUORONONANOIC ACID (CAS 76-21-1). (2025). ChemicalBook.

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl chloride (Cas 423-95-0). (n.d.). Parchem.

- This compound. (n.d.). Echemi.

- From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Development. (n.d.).

- Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. (2020).

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. (n.d.). PubChem.

- Carboxylic Acids Advanced. Reaction with Thionyl Chloride. (2015). YouTube.

- Synthesis of 9-oxononanoic acid, a precursor for biopolymers. (n.d.). PubMed.

- Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Data.

Sources

- 1. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 2. parchem.com [parchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 9H-HEXADECAFLUORONONANOIC ACID | 76-21-1 [amp.chemicalbook.com]

- 5. 9H-HEXADECAFLUORONONANOIC ACID | 76-21-1 [chemicalbook.com]

- 6. WO2005092820A2 - Synthesis of carbon-labeled perfluoroalkyl compounds - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [almerja.com]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 14. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 15. lookchem.com [lookchem.com]

An In-Depth Technical Guide to 9H-Hexadecafluorononanoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Hexadecafluorononanoyl chloride, a prominent member of the perfluorinated compounds family, is a highly reactive acyl chloride that serves as a critical building block in the synthesis of advanced materials and complex molecules. Its unique properties, imparted by the extensive fluorination, make it a valuable reagent in diverse fields, including pharmaceuticals, polymer science, and surface chemistry. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and key applications, with a focus on its role in research and development.

Core Identifiers and Chemical Properties of this compound

Accurate identification and understanding of the physicochemical properties of a reagent are fundamental to its effective and safe use in a laboratory setting.

| Identifier | Value |

| CAS Number | 423-95-0[1] |

| Molecular Formula | C₉HClF₁₆O[2] |

| Molecular Weight | 464.53 g/mol [2] |

| EINECS Number | 207-033-1[2] |

| Synonyms | 9H-Perfluorononanoyl chloride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride[2] |

Physical and Chemical Properties:

| Property | Value |

| Boiling Point | 166 °C[2] |

| Density | 1.803 g/cm³[2] |

| Refractive Index | 1.322[2] |

The Chemistry of a Highly Reactive Acyl Chloride

The reactivity of this compound is dominated by the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic attack, leading to a wide range of substitution reactions.

Caption: General reaction scheme for nucleophilic acyl substitution of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The most common laboratory-scale synthesis of this compound involves the reaction of its corresponding carboxylic acid, 9H-Hexadecafluorononanoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 9H-Hexadecafluorononanoic Acid

Materials:

-

9H-Hexadecafluorononanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9H-Hexadecafluorononanoic acid.

-

Addition of Thionyl Chloride: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of thionyl chloride to the flask. The reaction is typically performed in an anhydrous solvent to facilitate the reaction and subsequent workup.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, carefully distill off the excess thionyl chloride and the solvent.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for researchers. Its high reactivity allows for the introduction of the hexadecafluorononanoyl moiety into a variety of molecules, thereby modifying their physical and biological properties.

Synthesis of Fluorinated Amides and Esters

This compound readily reacts with amines and alcohols to form the corresponding amides and esters. This is a fundamental transformation in organic synthesis and is particularly relevant in drug discovery, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[3][4]

Experimental Protocol: General Procedure for Amide Synthesis

-

Reactant Preparation: In a reaction vessel, dissolve the desired amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Addition of Acyl Chloride: Cool the solution in an ice bath and slowly add a stoichiometric amount of this compound.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.

-

Reaction and Workup: Allow the reaction to proceed to completion at room temperature. The reaction mixture is then typically washed with water and brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude amide, which can be further purified by chromatography or recrystallization.

Experimental Protocol: General Procedure for Ester Synthesis

-

Reactant Preparation: Dissolve the alcohol in an appropriate anhydrous solvent.

-

Reaction: Slowly add this compound to the alcohol solution. The reaction is often carried out in the presence of a base to scavenge the generated HCl.

-

Workup: Similar to the amide synthesis, the reaction mixture is worked up by washing with aqueous solutions to remove impurities and byproducts, followed by drying and solvent evaporation. The final ester is then purified.

Surface Modification for Biomedical Applications

The lipophobic and hydrophobic nature of the perfluoroalkyl chain makes this compound an excellent reagent for surface modification.[5] By covalently attaching this molecule to the surface of materials, their surface energy can be significantly lowered, imparting properties such as water and oil repellency. This is of particular interest in the development of biomedical devices to reduce biofouling and improve biocompatibility.

Caption: General workflow for surface modification using this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its utility in synthesizing a wide array of fluorinated molecules makes it an indispensable tool in the fields of medicinal chemistry, materials science, and beyond. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in the development of novel drugs and advanced materials.

References

-

This compound | C9HClF16O. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

This compound | CAS#:423-95-0. (n.d.). Chemsrc.com. Retrieved January 1, 2026, from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved January 1, 2026, from [Link]

- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination P

-

Synthesis of Fluorinated Amides Starting from Carbohydrates Based on the Claisen Rearrangement. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

- Survey of the extent of use and occurrence of PFNA (perfluorononanoic acid) in Norway. (2009). Norwegian Environment Agency.

- Recent Progress in Surface Modification of Polyvinyl Chloride. (2012). MDPI.

- Synthesis of N-trifluoromethyl amides

- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 1, 2026, from [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. (n.d.). eScholarship. Retrieved January 1, 2026, from [Link]

- Fluorinated Esters: Synthesis and Identific

-

CAS NO. 423-95-0 | this compound | C9HClF16O. (n.d.). PharmaCompass. Retrieved January 1, 2026, from [Link]

- Recent Progress in Surface Modification of Polyvinyl Chloride. (2012).

- Synthesis of (Hetero)Aroyl Fluorides via a Mild Amides C−N Bond Cleavage. (2022).

- Applications of Fluorine in Medicinal Chemistry. (2015).

- Recent Progress in Surface Modification of Polyvinyl Chloride. (2012). Semantic Scholar.

- Controlled Surface Modification of Polyamide 6.6 Fibres Using CaCl2/H2O/EtOH Solutions. (2021). MDPI.

- Applications of Fluorine in Medicinal Chemistry. (2015). Sigma-Aldrich.

- Surface Modification of Fluoropolymers via Molecular Design. (2019).

- The Many Roles for Fluorine in Medicinal Chemistry. (2008).

- Occurrence and use of highly fluorinated substances and alternatives, Report 7/15. (2015). Swedish Chemicals Agency.

-

Perfluorohexanesulfonic Acid | C6F13SO3H | CID 67734. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

- Effectiveness of a Bioenergy Economy-Based Psycho-education Package on Improvement of Vegetative Function, Forgiveness, and Quality of Life of Patients with Coronary Heart Disease: A Randomized Clinical Trial. (2021).

- Cover_Sheet. (n.d.).

Sources

An In-Depth Technical Guide to 9H-Hexadecafluorononanoyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9H-Hexadecafluorononanoyl chloride, a pivotal fluorinated building block in modern chemistry. With its unique combination of a reactive acyl chloride group and a long-chain perfluorinated tail, this compound serves as a critical intermediate in the synthesis of a wide array of specialty chemicals. This document delves into its molecular structure, physicochemical properties, a detailed synthesis protocol, and its significant applications, particularly in the development of advanced materials and its potential role in pharmaceutical sciences. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction: The Significance of Perfluorinated Acyl Chlorides

This compound, a member of the perfluorinated acyl chloride family, is a highly reactive chemical intermediate valued for its ability to introduce the hexadecafluorononyl group into various molecular scaffolds. The presence of a long perfluorinated chain imparts unique properties, such as high thermal and chemical stability, hydrophobicity, and lipophobicity, to the resulting molecules. These characteristics are highly sought after in the design of advanced polymers, surfactants, and potentially, in the modification of bioactive molecules to enhance their pharmacokinetic profiles.[1][2] The acyl chloride functional group provides a reactive handle for a variety of nucleophilic substitution reactions, making it a versatile tool for organic synthesis.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a nine-carbon chain where sixteen of the hydrogen atoms have been replaced by fluorine atoms, with a terminal acyl chloride group. The "9H" designation indicates the presence of a single hydrogen atom at the 9th carbon position.

Molecular Formula and IUPAC Name

-

Molecular Formula: C₉HClF₁₆O[3]

-

IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride[4]

Diagram of Molecular Structure

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 423-95-0 | [3][4] |

| Molecular Weight | 464.53 g/mol | [4] |

| Boiling Point | 166 °C | [4][5] |

| Density | 1.803 g/cm³ | [4][5] |

| Flash Point | 58.8 °C | [4] |

| Refractive Index | 1.322 | [4] |

| Appearance | Not specified, likely a liquid | |

| Solubility | Not specified, likely soluble in organic solvents |

Synthesis of this compound

The most common and direct method for the synthesis of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. For this compound, the precursor is 9H-Hexadecafluorononanoic acid. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation due to their efficacy and the formation of gaseous byproducts that are easily removed from the reaction mixture.[6][7][8]

Reaction Principle

The reaction proceeds via the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur or carbon atom of the chlorinating agent. This is followed by the elimination of a leaving group and subsequent collapse of the intermediate to form the acyl chloride, with the concomitant release of gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).

Experimental Protocol: Synthesis from 9H-Hexadecafluorononanoic Acid and Thionyl Chloride

This protocol is a representative procedure based on established methods for the synthesis of acyl chlorides from carboxylic acids.[2][6]

Materials:

-

9H-Hexadecafluorononanoic acid

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 9H-Hexadecafluorononanoic acid.

-

Solvent and Catalyst Addition: Add an anhydrous solvent (e.g., toluene) to dissolve or suspend the acid, followed by a catalytic amount of anhydrous DMF (1-2 drops).

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred mixture at room temperature. The addition should be done in a well-ventilated fume hood as HCl and SO₂ gases will evolve.

-

Reaction: Heat the reaction mixture to a gentle reflux (around 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC) after quenching an aliquot with methanol to form the methyl ester.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A trap containing a basic solution (e.g., NaOH) should be used to neutralize the acidic vapors.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

-

Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The purity and identity of the synthesized this compound are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A characteristic signal for the single proton at the 9-position is expected.

-

¹⁹F NMR: The spectrum will show a complex pattern of signals corresponding to the different fluorine environments along the perfluorinated chain. This is a powerful tool for confirming the structure of fluorinated compounds.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon and the carbons of the perfluorinated chain, with characteristic splitting patterns due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretching vibration of an acyl chloride. The C-F stretching vibrations will appear as strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.[9]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and fragmentation of the perfluorinated chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.[10]

Applications in Research and Development

This compound is a valuable reagent for introducing perfluorinated moieties into organic molecules, thereby modifying their physical and chemical properties.

Synthesis of Fluorinated Surfactants and Polymers

A primary application of this compound is in the synthesis of fluorinated surfactants. These surfactants exhibit exceptional surface activity and are used in a variety of applications, including as emulsifiers in polymerization processes and in fire-fighting foams.[1] The reaction of the acyl chloride with appropriate hydrophilic head groups allows for the creation of a diverse range of anionic, cationic, and non-ionic surfactants.

In polymer science, this compound can be used to modify the surface properties of polymers or as a monomer in the synthesis of specialty fluoropolymers. These materials often exhibit low surface energy, high thermal stability, and excellent chemical resistance.

Role in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. Fluorination can improve metabolic stability by blocking sites of enzymatic oxidation, increase lipophilicity to enhance membrane permeability, and modulate the pKa of nearby functional groups to improve binding affinity to biological targets.

This compound serves as a key building block for introducing a perfluorinated tail into potential drug candidates. This modification can significantly alter the pharmacokinetic and pharmacodynamic profile of a molecule. For instance, the high lipophilicity of the perfluorinated chain can be exploited to enhance the delivery of drugs to lipid-rich environments or to improve their oral bioavailability.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood.

-

Moisture Sensitivity: The compound reacts with water to produce hydrochloric acid. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a cool, dry place.

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for hazardous chemical waste.

Conclusion

This compound is a versatile and highly reactive intermediate that plays a crucial role in the synthesis of a wide range of fluorinated compounds. Its unique molecular structure, combining a reactive acyl chloride with a stable perfluorinated chain, makes it an invaluable tool for researchers in materials science, surfactant chemistry, and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in advancing scientific research and technological innovation.

References

-

Synthesis of environmentally relevant fluorinated surfactants—a review. (n.d.). ScienceDirect. Retrieved January 1, 2026, from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses. Retrieved January 1, 2026, from [Link]

-

¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

Cas 423-95-0,this compound | lookchem. (n.d.). LookChem. Retrieved January 1, 2026, from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved January 1, 2026, from [Link]

-

Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia. Retrieved January 1, 2026, from [Link]

-

Fluorine NMR. (n.d.). University of California, Santa Barbara. Retrieved January 1, 2026, from [Link]

-

1H,1H,9H-Hexadecafluoro-1-nonanol. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved January 1, 2026, from [Link]

-

Preparation of acyl chlorides with thionyl chloride. (n.d.). Sci-Hub. Retrieved January 1, 2026, from [Link]

-

Infrared spectra of acid chlorides. (n.d.). Chemistry. Retrieved January 1, 2026, from [Link]

-

This compound | CAS#:423-95-0 | Chemsrc. (n.d.). Chemsrc. Retrieved January 1, 2026, from [Link]

-

PFAS-free synthesis of fluorinated drugs and pesticides. (2024, September 16). Chemistry World. Retrieved January 1, 2026, from [Link]

-

Synthesis of Acyl Chlorides with Thionyl Chloride. (n.d.). Reddit. Retrieved January 1, 2026, from [Link]

-

Hexanoyl chloride. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]

-

How to achieve chlorination of carboxylic acid to convert into acid chloride ? (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

- Method for producing acid chlorides. (n.d.). Google Patents.

-

Control experiments using carboxylic acid to react with oxalyl chloride, and followed by reaction with amines. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]

-

NEW METHODS FOR THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS. (n.d.). DR-NTU. Retrieved January 1, 2026, from [Link]

-

Analysis of the 19F and 1H NMR spectra of a number of polyfluoroindenes. (1980, October 1). ScienceDirect. Retrieved January 1, 2026, from [Link]

-

Chloro pattern in Mass Spectrometry. (2023, November 18). YouTube. Retrieved January 1, 2026, from [Link]

Sources

- 1. 20.210.105.67 [20.210.105.67]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. CN1225449C - Method for producing acid chlorides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Lauroyl chloride(112-16-3) 1H NMR [m.chemicalbook.com]

- 6. US5723704A - Process for the preparation of alkyl chlorides - Google Patents [patents.google.com]

- 7. Structures and infrared spectra of perfluoroaldehyde and perfluoroacetaldehyde for Journal of Physical Chemistry - IBM Research [research.ibm.com]

- 8. CN102068937A - Method for preparing fluorocarbon surfactant - Google Patents [patents.google.com]

- 9. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 10. youtube.com [youtube.com]

physical properties like boiling and melting point of 9H-Hexadecafluorononanoyl chloride

An In-Depth Technical Guide to the Physical Properties of 9H-Hexadecafluorononanoyl Chloride

Introduction

This compound (CAS No. 423-95-0) is a highly fluorinated, reactive chemical intermediate of significant interest in materials science, specialty chemicals, and pharmaceutical development.[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, it possesses unique properties conferred by its extensive fluorination, including thermal stability and oleophobicity.[1] However, its acyl chloride functional group also imparts high reactivity, making it a valuable building block for synthesis while demanding stringent handling protocols.[1][2]

This guide provides a comprehensive examination of the core physical properties of this compound, with a particular focus on its boiling and melting points. It is designed for researchers and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven experimental methodologies required for accurate characterization and safe handling.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work.

-

Chemical Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanoyl chloride[3]

-

Synonyms: 9H-Perfluorononanoyl chloride[1]

The structure consists of a C8 perfluorinated carbon chain capped by a terminal hydrogen, with a reactive acyl chloride group at the other end. This highly electronegative fluorine "sheath" dramatically influences its intermolecular forces and, consequently, its physical properties.

Core Physical Properties: A Quantitative Overview

The defining physical constants for this compound are summarized below. These values are critical for predicting its behavior in various experimental and industrial settings.

| Physical Property | Value | Source(s) |

| Boiling Point | 166 °C | [1][3][4] |

| Melting Point | Not Available (Liquid at STP) | [1] |

| Density | 1.803 g/cm³ | [1][3] |

| Refractive Index | 1.322 | [1][3][4] |

| Flash Point | 58.8 °C | [1][4] |

Notably, a melting point is not typically reported for this compound. Given its boiling point of 166 °C, it exists as a liquid under standard temperature and pressure (STP).[1][5] Therefore, the relevant property for its solid-liquid phase transition is its freezing point , which is thermodynamically identical to the melting point.

The Boiling Point in Context: Causality and Expectations

A boiling point of 166 °C is relatively high for a molecule of its size. This can be attributed to several factors:

-

High Molecular Weight: At 464.53 g/mol , the molecule is large, leading to significant London dispersion forces, which require more energy to overcome for the liquid-to-gas phase transition.[6]

-

Strong Dipole-Dipole Interactions: The acyl chloride group (-COCl) is highly polar. Furthermore, the extensive C-F bonds create strong dipoles throughout the perfluorinated chain. These dipoles contribute to intermolecular attractions, elevating the boiling point.

-

Molecular Shape: The linear nature of the fluorinated chain allows for efficient packing and surface area contact between molecules, maximizing intermolecular forces.

The high degree of fluorination is key. While fluorine is the most electronegative element, the symmetrical arrangement of C-F bonds around the carbon chain results in a molecule that is less polar overall than might be expected, but with very strong, localized dipoles.

Experimental Determination of Physical Properties

Accurate determination of physical properties for a reactive compound like this compound requires meticulous technique and an unwavering commitment to safety.

Critical Safety and Handling Protocols

Before any experimental work, the dual hazards of this compound—its corrosivity as an acyl chloride and its classification as a PFAS—must be addressed.

-

Hazard Profile: Classified as Skin Corrosion, Sub-category 1B.[4] It reacts violently with water and moisture to release corrosive hydrogen chloride (HCl) gas and 9H-Hexadecafluorononanoic acid.[2][7][8]

-

Containment: All handling must be performed within a certified chemical fume hood to prevent inhalation of vapors and potential environmental release.[9]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[9][10]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are required.[10]

-

Eye Protection: Chemical splash goggles or a full-face shield must be worn.[10]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are standard. For larger quantities, a liquid-tight chemical suit may be appropriate.[9][10]

-

-

Waste Disposal: All contaminated materials (gloves, pipette tips, glassware) must be collected as hazardous waste according to institutional and EHS protocols for PFAS compounds.[9]

Protocol for Boiling Point Determination (Micro-Reflux Method)

The micro-reflux method is ideal for determining the boiling point of small quantities of a liquid, minimizing waste and exposure. This technique identifies the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure.[11][12]

Methodology:

-

Apparatus Preparation: Assemble a micro-reflux apparatus in a fume hood. This consists of a small test tube (or a specialized boiling tube) fitted with a thermometer and a cold-finger condenser. Ensure all glassware is scrupulously dried in an oven to remove any trace moisture, which would cause the sample to decompose.

-

Sample Introduction: Place a few milliliters of this compound into the test tube along with a small magnetic stir bar or a few boiling chips to ensure smooth boiling and prevent bumping.[11]

-

Apparatus Assembly: Position the thermometer bulb just above the surface of the liquid. The bulb must be bathed in the vapor of the refluxing liquid to obtain an accurate reading of the boiling point, not the temperature of the liquid itself.[13]

-

Heating: Gently heat the apparatus using a sand bath or heating mantle. Do not heat directly with a flame.

-

Observation and Equilibration: As the liquid heats, it will begin to boil and its vapor will condense on the thermometer and the condenser, flowing back into the tube. Observe the "reflux ring"—the upper limit of the condensing vapor.[11] The temperature will rise and then stabilize.

-

Data Recording: Record the temperature once it has remained constant for at least one minute while the reflux ring is stable between the liquid surface and the top of the thermometer bulb. This stable temperature is the boiling point.[12]

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point may need to be corrected using a nomograph or the Clausius-Clapeyron equation.

Protocol for Freezing Point Determination

The freezing point is determined by cooling the liquid sample until it solidifies. For a pure compound, the melting and freezing points are identical.[14] Impurities will lower the freezing point and broaden the transition range.

Methodology:

-

Sample Preparation: Place a small sample (1-2 mL) of this compound into a clean, dry test tube.

-

Apparatus Setup: Insert a thermometer into the center of the liquid. The apparatus should be set up in a cooling bath (e.g., an ice-salt bath or a cryocooler for lower temperatures).

-

Cooling and Agitation: Slowly cool the sample while gently stirring with the thermometer or a magnetic stirrer. This prevents supercooling and ensures uniform temperature throughout the sample.

-

Observation: Record the temperature at regular intervals (e.g., every 30 seconds). The temperature will drop steadily and then plateau as the first crystals begin to form.

-

Data Recording: The constant temperature observed during the liquid-to-solid phase transition is the freezing point. Continue recording until the entire sample has solidified and the temperature begins to drop again.

-

Purity Assessment: A sharp, well-defined freezing point plateau is indicative of a pure compound. A gradual, sloping transition over a range of several degrees suggests the presence of impurities.[14]

Visualization of Experimental Workflow

The following diagram outlines the logical workflow for the characterization of the physical properties of this compound, emphasizing the integration of safety and analytical rigor.

Caption: Workflow for determining the physical properties of this compound.

Conclusion

This compound is a specialty chemical defined by its dual nature: the stability of its perfluorinated backbone and the high reactivity of its acyl chloride head. Its key physical properties—a boiling point of 166 °C and a liquid state at room temperature—are direct consequences of its molecular structure and weight.[1][3] Accurate experimental characterization of these properties is fundamental to its application in research and development. However, such work must be predicated on a thorough understanding of its hazards and the implementation of rigorous safety protocols to protect both the researcher and the environment. The methodologies outlined in this guide provide a framework for achieving both accurate data and safe operation.

References

-

LookChem. (n.d.). Cas 423-95-0, this compound. Retrieved from [Link]

-

Michigan State University Environmental Health & Safety. (n.d.). PFAS. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. Retrieved from [Link]

-

SafeWork NSW. (n.d.). Working safety with PFAS containing aqueous film-forming firefighting foams. Retrieved from [Link]

-

GazFinder. (n.d.). acetyl chloride (C2H3ClO). Retrieved from [Link]

-

IPCS. (1999). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

National Institute of Standards and Technology. (2023). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

International Labour Organization. (n.d.). ACETYL CHLORIDE ICSC: 0210. Retrieved from [Link]

-

University of Babylon. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Science Company. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

ChemSrc. (2025). This compound | CAS#:423-95-0. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

-

University of Babylon. (2021). Experimental No. (2) Boiling Point. Retrieved from [Link]

-

EcoOnline. (n.d.). PFAS Risks & Workplace Safety. Retrieved from [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 423-95-0 | this compound. Retrieved from [Link]

-

ITRC. (2022). PFAS — Per- and Polyfluoroalkyl Substances: 4. Physical and Chemical Properties. Retrieved from [Link]

-

Gladysz, J. A. (2012). Structural, physical, and chemical properties of fluorous compounds. Topics in Current Chemistry, 308, 1-23. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Shafrin, E. G., & Zisman, W. A. (1962). Surface properties of perfluoro acids as affected by terminal branching and chlorine substitution. The Journal of Physical Chemistry, 66(4), 740-748. Retrieved from [Link]

-

Titinchi, S. J. J., et al. (2008). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. ARKIVOC, 2008(xiii), 91-105. Retrieved from [Link]

-

Titinchi, S. J. J., et al. (2008). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. ResearchGate. Retrieved from [Link]

-

MDPI. (2022). Chloride Binding Properties of a Macrocyclic Receptor Equipped with an Acetylide Gold(I) Complex: Synthesis, Characterization, Reactivity, and Cytotoxicity Studies. Molecules, 27(15), 4987. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2018). Toxicological profile for perfluoroalkyls. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. ACETYL CHLORIDE [training.itcilo.org]

- 3. parchem.com [parchem.com]

- 4. echemi.com [echemi.com]

- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. nj.gov [nj.gov]

- 8. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 9. PFAS | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 10. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. vernier.com [vernier.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. athabascau.ca [athabascau.ca]

Introduction: The Role of Fluorination in Acyl Chloride Chemistry

An In-Depth Technical Guide to the Reactivity and Stability of 9H-Hexadecafluorononanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 423-95-0) is a highly fluorinated acyl chloride that serves as a critical building block in the synthesis of advanced materials and complex molecules.[1] Its structure, featuring a long perfluoroalkyl chain capped with a reactive acyl chloride group, imparts unique properties that are highly sought after in various fields, including polymer science, surfactant production, and pharmaceutical development.[1] The intense electron-withdrawing effect of the sixteen fluorine atoms dramatically influences the electrophilicity of the carbonyl carbon, rendering the molecule exceptionally reactive towards nucleophiles. This guide provides a comprehensive analysis of the reactivity, stability, and handling of this compound, offering field-proven insights for its effective and safe utilization in research and development.

Physicochemical Properties

A clear understanding of the physical properties of this compound is fundamental to its proper handling, storage, and application in experimental design. Key quantitative data are summarized below.

| Property | Value | Reference |

| CAS Number | 423-95-0 | [1][2] |

| Molecular Formula | C₉HClF₁₆O | [1] |

| Molecular Weight | 464.53 g/mol | [1][2] |

| Boiling Point | 166 °C | [1][2] |

| Density | 1.803 g/cm³ | [1][2] |

| Refractive Index | 1.322 | [1][2] |

| Flash Point | 58.8 °C | [1] |

| Hazard Codes | C (Corrosive) | [1][3] |

Reactivity Profile: A Highly Electrophilic Carbonyl Center

The reactivity of this compound is dominated by the acyl chloride functional group. However, its behavior is significantly amplified by the attached hexadecafluoroalkyl chain. The strong inductive effect (-I) of the fluorine atoms withdraws electron density along the carbon chain, making the carbonyl carbon exceptionally electron-deficient and thus, a potent electrophile. This heightened electrophilicity makes it highly susceptible to attack by a wide range of nucleophiles.

The general mechanism for these transformations is a nucleophilic addition-elimination reaction .[4] A nucleophile first attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This intermediate is unstable and rapidly collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[5]

Caption: General mechanism of nucleophilic acyl substitution.

Reaction with Water (Hydrolysis)

Like most acyl chlorides, this compound reacts vigorously with water.[6] This reaction, known as hydrolysis, is often instantaneous and highly exothermic, producing the corresponding carboxylic acid (9H-Hexadecafluorononanoic acid) and steamy, corrosive fumes of hydrogen chloride (HCl) gas.[6][7] This high sensitivity to moisture is a critical factor in the compound's stability and dictates strict anhydrous handling and storage conditions.[8][9]

Reaction: C₈F₁₆H-COCl + H₂O → C₈F₁₆H-COOH + HCl

Reaction with Alcohols (Esterification)

The reaction with alcohols is a cornerstone of its synthetic utility, yielding highly fluorinated esters.[6] These esters are valuable as specialty solvents, lubricants, and precursors for fluorinated polymers and surfactants. The reaction proceeds rapidly, often at room temperature, and is accompanied by the evolution of HCl gas.[4] The use of a non-nucleophilic base, such as pyridine or triethylamine, is common in experimental setups to neutralize the HCl byproduct, driving the reaction to completion.[5]

Caption: A typical experimental workflow for ester synthesis.

Reaction with Amines (Amidation)

Amidation reactions with primary or secondary amines proceed very readily to form the corresponding amides. These fluorinated amides are of significant interest in medicinal chemistry and materials science. The high reactivity of the acyl chloride often allows these reactions to occur under mild conditions. Similar to esterification, a base is typically used to scavenge the generated HCl.

Stability and Storage

The stability of this compound is intrinsically linked to its high reactivity. Its primary vulnerability is its susceptibility to hydrolysis.

-

Moisture Sensitivity: The compound is highly sensitive to moisture and will readily decompose upon contact with water or even atmospheric humidity.[8] This necessitates storage in tightly sealed containers under an inert atmosphere, such as nitrogen or argon.[9]

-

Thermal Stability: While more stable than some non-fluorinated analogs, prolonged exposure to high temperatures can lead to decomposition, potentially releasing toxic fumes like HCl and phosgene.[7] It is recommended to store the compound in a cool, dry, and well-ventilated area.[10]

-

Incompatibilities: It must be segregated from water, alcohols, bases, and strong oxidizing agents to prevent violent reactions.[7][10]

Experimental Protocol: Synthesis of Ethyl 9H-Hexadecafluorononanoate

This protocol provides a representative method for the esterification of this compound. It is designed as a self-validating system where careful execution under anhydrous conditions is key to success.

Objective: To synthesize a fluorinated ester for use as a synthetic intermediate.

Materials:

-

This compound

-

Anhydrous Ethanol (absolute)

-

Anhydrous Pyridine

-

Anhydrous Diethyl Ether (or other suitable solvent)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

-

System Preparation: Assemble the glassware and flame-dry under vacuum or oven-dry overnight. Allow to cool to room temperature under a stream of dry nitrogen.

-

Reagent Setup: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Alcohol and Base: In the dropping funnel, prepare a solution of anhydrous ethanol (1.1 eq) and anhydrous pyridine (1.1 eq) in anhydrous diethyl ether.

-

Reaction: Cool the reaction flask to 0 °C using an ice bath. Add the ethanol/pyridine solution dropwise to the stirred solution of the acyl chloride over 30 minutes. A precipitate of pyridinium hydrochloride will form.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure complete reaction.

-

Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude ester by vacuum distillation to obtain the final product.

Handling and Safety Precautions

This compound is a corrosive and hazardous chemical that requires stringent safety measures.[3]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[3]

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite or sand) for containment. Do not use water.[11]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Due to its reactivity with water, waste should be handled by qualified personnel.[8]

Conclusion

This compound is a powerful synthetic tool, whose high reactivity is both its greatest asset and its most significant challenge. The strong electron-withdrawing nature of the perfluoroalkyl chain creates a highly electrophilic center, enabling rapid and efficient reactions with a host of nucleophiles. For researchers and drug development professionals, mastering the anhydrous handling techniques and understanding the compound's reactivity profile are paramount to leveraging its unique properties for the creation of novel fluorinated molecules and advanced materials.

References

-

Chemguide. (n.d.). The Reaction of Acyl Chlorides with Water, Alcohols and Phenol. Retrieved from [Link]

- University of Calgary. (2025). Acid chlorides and acid anhydrides react with alcohols to make esters. Retrieved from a relevant organic chemistry resource.

-

LookChem. (n.d.). Cas 423-95-0, this compound. Retrieved from [Link]

-

ChemistNate. (2022, January 29). Acid Chloride + Alcohol = Ester (Mechanism) [Video]. YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

-

ResearchGate. (n.d.). Advantages of acyl fluorides compared to acyl chlorides. Retrieved from [Link]

- Pearson. (2024). Show the alcohol and the acid chloride that combine to make the following esters.

-

ChemSrc. (2025). This compound | CAS#:423-95-0. Retrieved from [Link]

-

ResearchGate. (2025). Preparation and Reactions of Perfluoroalkanesulfenyl Chlorides. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Acyl Fluorides and Acyl Chlorides.

-

ResearchGate. (n.d.). Stability of acyl halides in various water media. Retrieved from [Link]

- Google Patents. (n.d.). WO2005092820A2 - Synthesis of carbon-labeled perfluoroalkyl compounds.

-

ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. Retrieved from [Link]

- Thermo Fisher Scientific. (2012). Safety Data Sheet. Retrieved from a Thermo Fisher Scientific product page.

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 423-95-0 | this compound. Retrieved from [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet.

-

Organic Chemistry Portal. (2016). Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols. Retrieved from [Link]

-

Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

- Google Patents. (n.d.). WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.

- Google Patents. (n.d.). US4643851A - Process for preparing trifluoroacetyl chloride.

- BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.

-

Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

-

ResearchGate. (2025). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Retrieved from [Link]

- Angewandte Chemie International Edition. (2019). Defluorosilylation of Industrially Relevant Fluoroolefins Using Nucleophilic Silicon Reagents.

-

ResearchGate. (n.d.). Perfluoroalkylsulfone Reactions with Nucleophiles. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. parchem.com [parchem.com]

- 3. echemi.com [echemi.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acid chlorides and acid anhydrides react with alcohols to make esters [ns1.almerja.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. ACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. download.basf.com [download.basf.com]

- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Solubility Profile of 9H-Hexadecafluorononanoyl Chloride

This guide provides a comprehensive overview of the solubility characteristics of 9H-Hexadecafluorononanoyl chloride (CAS No. 423-95-0), a highly reactive, fluorinated acyl chloride. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of determining its solubility. Given the compound's reactivity, this guide emphasizes safe handling and appropriate experimental design for generating reliable solubility data.

Compound Profile: this compound

This compound is a specialized chemical intermediate, notable for its long fluorinated carbon chain.[1] This structure imparts unique properties, including high reactivity and potential for creating materials with low surface energy.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 423-95-0 | [1][2][3][4][5] |

| Molecular Formula | C₉HClF₁₆O | [1][2][3][5] |